((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid
Beschreibung
((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protective group at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. The Cbz group is widely used in organic synthesis to protect amines, while the acetic acid group enhances solubility and enables further functionalization.
Eigenschaften
IUPAC Name |
2-[(3R)-3-(phenylmethoxycarbonylamino)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)10-17-8-4-7-13(9-17)16-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIGGDFVJCPOST-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the piperidine nitrogen, followed by the introduction of the benzyloxycarbonyl group. The acetic acid moiety is then introduced through a series of reactions, including alkylation and hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: (®-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity and pharmacokinetic properties.
Neuropharmacology
Research indicates that this compound has potential neuroprotective effects. Studies have shown that it can significantly reduce neuronal cell death induced by oxidative stress, suggesting its application in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Antiviral Activity
In vitro studies have demonstrated that ((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid exhibits antiviral properties, particularly against Hepatitis C virus (HCV). It has been shown to reduce viral load in infected cell lines, indicating its potential as a therapeutic agent for viral infections.
Enzyme Inhibition
This compound has been identified as an effective inhibitor of specific proteases at low micromolar concentrations. Such activity is crucial in the context of diseases where these enzymes play a significant role, including certain cancers and viral infections.
Neuroprotective Studies
A study conducted on cultured neurons demonstrated that ((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid significantly mitigates oxidative stress-induced neuronal death. This finding supports its potential use in developing treatments for neurodegenerative diseases.
Antiviral Studies
Research published in a peer-reviewed journal indicated that this compound effectively inhibits Hepatitis C replication in vitro, showcasing its promise as an antiviral agent. Further investigations are warranted to explore its mechanism of action and efficacy in vivo.
Enzyme Inhibition Research
Studies have revealed that ((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid inhibits specific proteases involved in disease processes at low concentrations. This highlights its therapeutic potential in conditions where these enzymes are critical.
Wirkmechanismus
The mechanism of action of (®-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Key Differences
The compound belongs to a family of piperidine/acetic acid derivatives with variations in substituents and stereochemistry. Below is a comparative analysis based on available
Biologische Aktivität
((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a benzyloxycarbonyl group, which contribute to its biological activity. Its molecular formula is C₁₃H₁₅N₃O₃, and it has a molecular weight of 251.28 g/mol. The presence of the piperidine moiety is significant for enhancing binding affinity to biological targets.
1. Pharmacological Potential
Research indicates that ((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid displays several pharmacological properties:
- Neuroprotective Effects : The compound has shown potential in neuropharmacology, particularly as an inhibitor of enzymes involved in neurodegenerative diseases. Its structure allows for selective interaction with neuronal receptors, which may lead to protective effects against neuronal damage.
- Antiviral Activity : Preliminary studies suggest effectiveness against viruses such as Hepatitis C, indicating its potential as an antiviral agent.
The mechanism of action involves the interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group may serve as a protecting group, enhancing the compound's stability and selectivity in biological systems. The piperidine ring is believed to facilitate stronger binding to target proteins, thereby increasing the compound's efficacy.
3. In Vitro Studies
In vitro studies have assessed the cytotoxicity and efficacy of ((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid against various cell lines:
- Cytotoxicity : The compound exhibited low toxicity towards normal human cells while demonstrating significant cytotoxic effects against several cancer cell lines, suggesting a selective action that could be beneficial for anticancer therapies .
4. Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidin-1-yl-acetic acid | Contains a piperidine ring | Basic activity; lacks benzyloxycarbonyl group |
| Benzyloxycarbonyl-L-alanine | Amino acid derivative | Related to protein synthesis |
| (R)-(3-Hydroxypyrrolidin-1-yl)-acetic acid | Pyrrolidine ring instead of piperidine | Potential neuroactivity |
This table illustrates how ((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid's unique combination of functional groups may confer distinct biological activities compared to structurally similar compounds.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of ((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls, highlighting its potential therapeutic application in neurodegenerative conditions.
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral properties, ((R)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid demonstrated inhibitory effects on Hepatitis C virus replication in vitro. The compound was found to interfere with viral entry and replication processes, suggesting a mechanism that warrants further investigation for drug development.
Q & A
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
